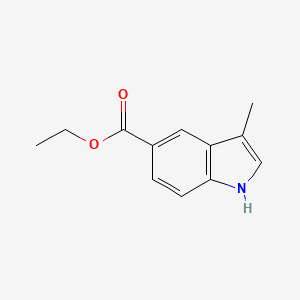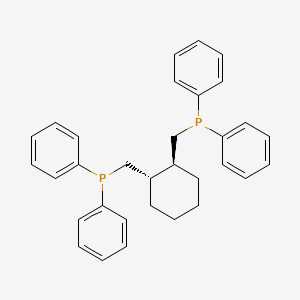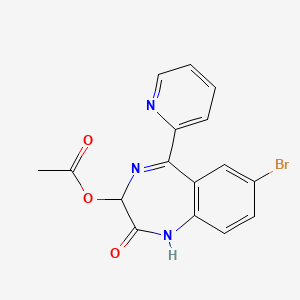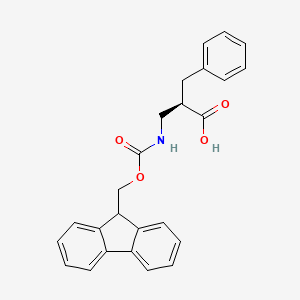
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid
Overview
Description
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid, commonly referred to as FMBA, is a small molecule that has been widely studied in recent years due to its potential applications in medicinal chemistry and biochemistry. FMBA is a chiral compound, meaning that it has two different configurations depending on the orientation of the atoms. This chirality is important in medicinal chemistry, as the two configurations can have different effects on the body. FMBA has been studied for its potential to act as an inhibitor of enzymes, as a modulator of cell signaling pathways, and as an anti-inflammatory agent. In addition, FMBA has been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “Fmoc-®-3-amino-2-benzylpropanoic acid”:
Peptide Synthesis
Fmoc-®-3-amino-2-benzylpropanoic acid is widely used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides .
Pharmaceutical Intermediates
This compound serves as an intermediate in the production of various pharmaceuticals. Its role is crucial in the synthesis of complex molecules .
Hydrogel Formation
Fmoc derivatives can be used to create self-supporting hydrogels, which have potential applications as extracellular matrices for cytotoxicity and cell adhesion assays .
Deprotection Strategies
In peptide synthesis, deprotection strategies are essential for removing protective groups without affecting other functional groups. Fmoc-®-3-amino-2-benzylpropanoic acid plays a role in developing alternative deprotection methods .
Active Pharmaceutical Ingredient (API) Development
As an API, this compound is involved in the development and manufacturing of drugs that require specific amino acid sequences .
Synthesis of C-Terminal Peptide Acids
The compound is used in conjunction with linkers like Wang and Sasrin for synthesizing free C-terminal peptide acids .
Mechanism of Action
Target of Action
Fmoc-®-3-amino-2-benzylpropanoic acid, also known as ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), effectively protecting the amine from unwanted reactions during the synthesis process . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This pathway involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its removal is facilitated by treatment with a base, typically piperidine .
Result of Action
The primary result of the action of Fmoc-®-3-amino-2-benzylpropanoic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents side reactions that could lead to incorrect sequences or structures . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-®-3-amino-2-benzylpropanoic acid is influenced by the environment in which it is used. For instance, the Fmoc group can be introduced in aqueous media under mild and catalyst-free conditions . The removal of the Fmoc group is typically performed in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The choice of solvent can significantly impact the efficiency of both the protection and deprotection steps .
properties
IUPAC Name |
(2R)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKXKRMTSBQFS-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514196 | |
| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid | |
CAS RN |
828254-16-6 | |
| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



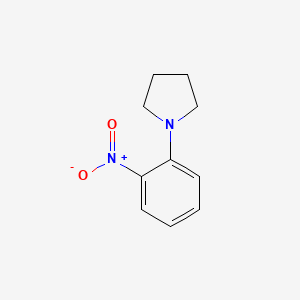
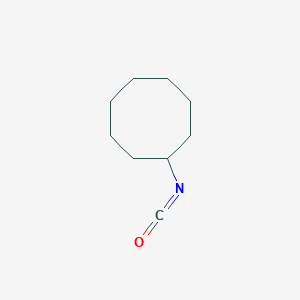
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)



![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
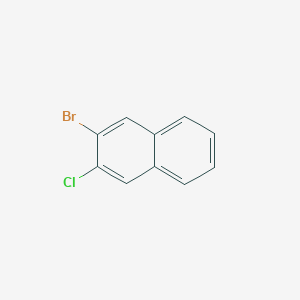
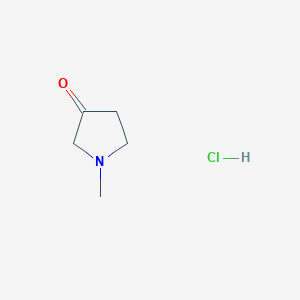
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)
